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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

Cat. No.: B147299 Get Quote

Technical Support Center: 5-Nitrobarbituric Acid
This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting and frequently asked questions for the synthesis,

crystallization, and purification of 5-Nitrobarbituric acid.

Frequently Asked Questions (FAQs)
Q1: What is 5-Nitrobarbituric acid and what are its common forms?

A1: 5-Nitrobarbituric acid, also known as dilituric acid, is a pyrimidine derivative.[1] It is

typically a crystalline solid that can range from white to yellow depending on its purity.[2] It

commonly exists in two forms: an anhydrous form and a hydrated form, often as a trihydrate.[1]

[3][4] The state of hydration significantly impacts its physical properties, such as its melting

point.[5] The hydrated form exists in the tri-keto state, while the anhydrous compound is in a

more stable 4(6)-enol form due to intramolecular hydrogen bonding.[4]

Q2: What are the primary solvents for the crystallization and purification of 5-Nitrobarbituric
acid?

A2: The most common solvent for recrystallization is water.[3][5][6] 5-Nitrobarbituric acid is

slightly soluble in cold water but its solubility increases significantly in hot water, making water

an effective solvent for purification.[1] It is also soluble in alcohol and sodium hydroxide

solutions, but insoluble in ether.[1][3][6]
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Q3: What are the key safety precautions when handling 5-Nitrobarbituric acid?

A3: 5-Nitrobarbituric acid is considered a hazardous chemical that can cause skin irritation,

serious eye irritation, and may cause respiratory irritation.[7][8] When handling this compound,

it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye

protection, and a dust mask.[8] All work should be conducted in a well-ventilated area, such as

a chemical fume hood, to avoid inhalation of dust. The synthesis procedure involves fuming

nitric acid, which is highly corrosive and requires extreme caution.[5]

Q4: How should 5-Nitrobarbituric acid be stored?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.

For long-term stability of stock solutions, it is recommended to store them at -20°C for up to

one month or -80°C for up to six months.[9]

Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and

purification of 5-Nitrobarbituric acid.

Q1: My final product has a low yield. What are the potential causes and solutions?

A1:

Incomplete Reaction: The nitration of barbituric acid is temperature-dependent. Ensure the

temperature is maintained below 40°C during the addition of barbituric acid to fuming nitric

acid to prevent decomposition and side reactions.[5][6][10]

Loss During Washing: 5-Nitrobarbituric acid has some solubility in cold water.[1] Excessive

washing of the crude or recrystallized product can lead to significant loss. Use minimal

amounts of ice-cold water for washing.

Premature Precipitation: During the hot filtration step of recrystallization, the product may

crystallize on the filter funnel. To prevent this, pre-heat the funnel and use a sufficient amount

of boiling water to ensure the compound remains in solution.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b147299?utm_src=pdf-body
https://www.benchchem.com/product/b147299?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitrobarbituric-acid
https://www.sigmaaldrich.com/US/en/product/aldrich/n10705
https://www.sigmaaldrich.com/US/en/product/aldrich/n10705
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
https://www.benchchem.com/product/b147299?utm_src=pdf-body
https://www.medchemexpress.com/5-nitrobarbituric-acid.html
https://www.benchchem.com/product/b147299?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB4777748.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB4777748_EN.htm
https://www.benchchem.com/product/b147299?utm_src=pdf-body
http://www.druglead.com/cds/5-Nitrobarbituric-Acid.html
http://www.orgsyn.org/demo.aspx?prep=CV2P0440
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incomplete Precipitation: After dissolving the acid in hot water for recrystallization, allow the

solution to cool slowly and undisturbed overnight to maximize crystal formation.[5] Cooling in

an ice bath can further increase the yield after initial crystallization at room temperature.

Q2: The purified product has a strong acidic odor. How can I fix this?

A2: An acidic odor is typically due to trapped nitric acid from the synthesis. This occurs if the

crude product is not thoroughly dried before the recrystallization step.[5]

Solution: Before recrystallizing, dry the crude product completely, for example, on a glass

tray at 60–80°C.[5] Ensure the filtered crystals are washed thoroughly with cold water to

remove any surface-adhered acid before this drying step.

Q3: My 5-Nitrobarbituric acid crystals are discolored (e.g., dark yellow or brown). How can I

improve the color?

A3: Discoloration indicates the presence of impurities, which can arise from the starting

materials or side reactions during nitration.

Solution: During the recrystallization process, after dissolving the crude product in boiling

water, add a small amount of activated carbon (e.g., Norite).[5] The activated carbon will

adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot

filtration to remove the carbon before allowing the solution to cool and crystallize.[5]

Q4: I am observing an inconsistent melting point for my final product. Why is this happening?

A4: The melting point of 5-Nitrobarbituric acid is highly dependent on its hydration state.

Hydrated Form: The product recrystallized from water is a hydrate, which melts with

decomposition at approximately 181–183°C when heated rapidly.[5]

Anhydrous Form: If the product is dried at a higher temperature (e.g., 110–115°C for 2-3

hours), it will convert to the anhydrous form, which melts with decomposition at a lower

temperature of around 176°C.[5]

Solution: To obtain consistent results, adopt a standardized drying procedure. For a specific

form (hydrated or anhydrous), use a consistent temperature and duration for drying and
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always note the drying conditions along with the melting point.

Data Presentation
Table 1: Physical and Solubility Properties of 5-Nitrobarbituric Acid

Property Value Source(s)

Appearance
Prisms and leaflets from water;

white to yellow crystalline solid.
[1][2][3]

Molecular Formula C₄H₃N₃O₅ [1]

Molecular Weight 173.08 g/mol (anhydrous) [1]

Melting Point
~176°C (anhydrous, with

decomposition)
[1][5]

Solubility (Cold Water)
Slightly soluble (~1 part in

1200 parts water)
[1][3]

Solubility (Hot Water) More soluble [1]

Solubility (Other)

Soluble in alcohol and sodium

hydroxide solution; insoluble in

ether.

[1][3][6]

Table 2: Effect of Drying Conditions on Final Product Characteristics

Drying
Temperatur
e

Drying Time
Product
Form

Melting
Point (with
decomposit
ion)

Expected
Yield (from
100g
Barbituric
Acid)

Source(s)

90–95°C 2–3 hours Hydrated 181–183°C 139–141 g* [5]

110–115°C 2–3 hours Anhydrous 176°C

90–94 g (85-

90%

theoretical)

[5]
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*This yield can be slightly above the theoretical value due to the mass of the water of hydration.

[5]

Experimental Protocols
Protocol: Synthesis and Recrystallization of 5-Nitrobarbituric Acid

This protocol is adapted from a standard procedure for the nitration of barbituric acid.[5]

Materials:

Barbituric acid (100 g, 0.61 mol)

Fuming nitric acid (sp. gr. 1.52) (143 cc)

Deionized water

Activated Carbon (Norite), if needed

Procedure:

Nitration Reaction:

In a flask equipped with a mechanical stirrer and an ice bath, place 143 cc of fuming nitric

acid.

Begin stirring and slowly add 100 g of barbituric acid over a period of two hours. Critically

maintain the internal temperature below 40°C throughout the addition.

After the addition is complete, continue stirring the mixture for one hour.

Precipitation and Crude Isolation:

While stirring, slowly add 430 cc of water to the reaction mixture.

Cool the resulting solution to 10°C to precipitate the crude product.

Filter the mixture using a Büchner funnel and wash the collected solid residue with cold

water.
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Initial Drying (Crucial Step):

Dry the crude product on a glass tray in an oven at 60–80°C. This step is essential to

remove residual nitric acid before recrystallization.[5]

Recrystallization:

Transfer the dried nitrobarbituric acid to a large flask. Add 860 cc of boiling water and heat

the mixture, preferably on a boiling water bath with steam injection, until the solid is

completely dissolved.

If the resulting solution is not a clear yellow, add a small amount of activated carbon, keep

the solution hot for a few minutes, and perform a hot filtration to remove it.[5]

Allow the clear, hot filtrate to cool slowly overnight, undisturbed, to allow for crystal

formation.

Final Isolation and Drying:

Collect the purified crystals by filtration and wash them with a small amount of cold water.

Dry the final product in an oven.

For the hydrated form, dry at 90–95°C for 2–3 hours.[5]

For the anhydrous form, dry at 110–115°C for 2–3 hours.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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